Acetamide,N-(2-chlorophenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-
Description
Systematic Nomenclature and Structural Identification
The compound Acetamide,N-(2-chlorophenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- belongs to the thienopyrimidine family, a class of heterocyclic systems characterized by fused thiophene and pyrimidine rings. Its systematic IUPAC name reflects its intricate substitution pattern: N-(2-chlorophenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide. The molecular formula is C₁₉H₁₉ClN₃OS₂ , with a molecular weight of 419.96 g/mol.
Structural analysis reveals a thieno[2,3-d]pyrimidine core substituted at positions 2, 5, and 6 with methyl, ethyl, and methyl groups, respectively. A sulfur atom at position 4 connects the heterocycle to an acetamide moiety, which is further substituted with a 2-chlorophenyl group (Table 1). This architecture aligns with synthetic strategies for thienopyrimidines, where functionalization at position 4 is common due to its reactivity.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Core structure | Thieno[2,3-d]pyrimidine |
| Substituents | 2-methyl, 5-ethyl, 6-methyl |
| Position 4 modification | Thioether linkage to N-(2-chlorophenyl)acetamide |
| Molecular formula | C₁₉H₁₉ClN₃OS₂ |
Historical Development of Thienopyrimidine-Based Compounds
Thienopyrimidines first gained attention in the mid-20th century as analogs of purine bases, leveraging their structural similarity to adenine and guanine. Early synthetic routes focused on cyclocondensation reactions, such as the Thorpe-Ziegler method, which enabled the fusion of thiophene and pyrimidine rings. By the 1980s, researchers recognized their pharmacological potential, particularly as kinase inhibitors and antimicrobial agents.
Key milestones include:
- 1975 : Development of Gewald reaction-based syntheses for 2-aminothienopyrimidines.
- 2000s : Discovery of thienopyrimidines as EGFR inhibitors, spurring anticancer research.
- 2020 : Synthesis of AIE-active thienopyrimidines for bioimaging applications.
The compound discussed here represents a modern iteration, integrating sulfur-based linkages and halogenated aryl groups to enhance bioavailability and target specificity.
Significance in Heterocyclic Chemistry Research
Thienopyrimidines occupy a unique niche in heterocyclic chemistry due to their:
- Structural versatility : The fusion of thiophene and pyrimidine allows for regioselective functionalization, enabling tailored electronic and steric properties.
- Bioisosteric potential : Their resemblance to purines facilitates interactions with biological targets such as enzymes and receptors.
- Interdisciplinary applications : Recent studies highlight their utility in materials science (e.g., aggregation-induced emission luminogens) and antimicrobial drug development.
For instance, the ethyl and methyl substituents in this compound likely modulate lipophilicity, enhancing membrane permeability, while the thioether linkage improves metabolic stability. These features underscore its role as a model system for exploring structure-activity relationships in medicinal chemistry.
Properties
Molecular Formula |
C18H18ClN3OS2 |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H18ClN3OS2/c1-4-12-10(2)25-18-16(12)17(20-11(3)21-18)24-9-15(23)22-14-8-6-5-7-13(14)19/h5-8H,4,9H2,1-3H3,(H,22,23) |
InChI Key |
KDPPRECCQNFZSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Biological Activity
Acetamide, N-(2-chlorophenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C18H20ClN3OS
- Molecular Weight : 357.89 g/mol
- CAS Number : 62183-53-3
Structure
The compound features a thieno[2,3-D]pyrimidine core with a chlorophenyl side group and a thioether linkage. This structural arrangement is hypothesized to contribute to its biological activity.
Anti-inflammatory Activity
Recent studies have shown that derivatives of thieno[2,3-D]pyrimidine exhibit significant anti-inflammatory properties. For instance, compounds similar to Acetamide have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
- In vitro COX-2 Inhibition :
Antioxidant Activity
Research has indicated that thieno[2,3-D]pyrimidine derivatives possess antioxidant properties. The antioxidant activity is often assessed using the ABTS radical cation decolorization assay.
- Percentage Inhibition : Certain derivatives showed inhibition rates exceeding 80%, indicating strong potential as antioxidant agents .
Antiviral Activity
Emerging evidence suggests that similar compounds may exhibit antiviral properties. For example, oxadiazole derivatives have been documented for their effectiveness against RNA viruses . While specific data on Acetamide's antiviral activity is limited, its structural analogs warrant further investigation.
The synthesis of Acetamide involves multi-step reactions starting from readily available precursors. The typical synthetic route includes:
- Formation of Thieno[2,3-D]pyrimidine : Utilizing condensation reactions.
- Chlorination : Introduction of the chlorophenyl group.
- Thioether Formation : Reaction with thiol compounds to establish the thio linkage.
Mechanism Insights
The proposed mechanism of action for Acetamide's biological effects includes:
- Inhibition of COX Enzymes : By blocking the active site of COX enzymes, leading to reduced prostaglandin synthesis.
- Radical Scavenging : The thieno[2,3-D]pyrimidine structure may facilitate electron donation to neutralize free radicals.
Study 1: Anti-inflammatory Effects
A study evaluated several thieno[2,3-D]pyrimidine derivatives in animal models for their anti-inflammatory effects using carrageenan-induced paw edema and cotton pellet-induced granuloma assays. Results indicated significant reductions in inflammation comparable to indomethacin .
Study 2: Antioxidant Properties
Another investigation focused on assessing the antioxidant capacity of various thieno[2,3-D]pyrimidine compounds through DPPH and ABTS assays. The findings revealed that certain derivatives exhibited up to 85% inhibition in radical scavenging tests .
Scientific Research Applications
Acetamide, N-(2-chlorophenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- is a compound of significant interest in various scientific research applications. This article delves into its applications, supported by data tables and documented case studies.
Chemical Properties and Structure
Molecular Formula : C18H18ClN3OS
Molecular Weight : 375.5 g/mol
IUPAC Name : N-(2-chlorophenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]acetamide
Density : 1.37 g/cm³ (predicted)
pKa : 11.94 (predicted)
The compound features a thieno[2,3-D]pyrimidine core, which is known for its diverse biological activities. The presence of the chlorophenyl and thioether functionalities enhances its potential as a pharmaceutical agent.
Pharmaceutical Development
Acetamide derivatives have been explored for their potential as therapeutic agents. The thieno[2,3-D]pyrimidine moiety is particularly noted for its activity against various diseases, including cancer and infectious diseases.
Case Study: Anticancer Activity
A study investigated the anticancer properties of acetamide derivatives, including N-(2-chlorophenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- against different cancer cell lines. Results indicated that compounds with similar structures exhibited cytotoxic effects through apoptosis induction and cell cycle arrest mechanisms.
Biochemical Research
The compound has been utilized in biochemical assays to understand the interactions between small molecules and biological targets.
Case Study: G Protein-Coupled Receptors
Research involving G protein-coupled receptors (GPCRs) highlighted the role of acetamide derivatives in modulating receptor activity. These studies provide insights into how such compounds can influence signaling pathways relevant to various physiological processes .
Agricultural Chemistry
Compounds like acetamide have been evaluated for their potential as agrochemicals, particularly in developing new herbicides or fungicides.
Data Table: Activity Against Phytopathogenic Fungi
| Compound Name | Activity Level | Target Organism |
|---|---|---|
| Acetamide Derivative A | Moderate | Fusarium oxysporum |
| Acetamide Derivative B | High | Botrytis cinerea |
| Acetamide Derivative C | Low | Alternaria solani |
In vitro assays demonstrated varying levels of antifungal activity, suggesting that structural modifications could enhance efficacy against specific pathogens.
Synthetic Chemistry
The synthesis of acetamide derivatives has been a focus area in organic chemistry research. The methodologies developed for synthesizing these compounds often involve multi-step reactions that can lead to significant advancements in synthetic techniques.
Synthetic Methodology Overview
- Starting Materials : Utilize commercially available thieno[2,3-D]pyrimidines.
- Reagents : Employ chlorinating agents and acetamide derivatives.
- Reaction Conditions : Optimize temperature and solvent systems to maximize yield.
- Purification : Use chromatography for isolating the desired product.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural Variations and Substituent Effects
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- PSA (Polar Surface Area): Values >100 Ų (e.g., 125.49 for CAS 606113-63-7) indicate moderate permeability, aligning with thienopyrimidine derivatives’ typical pharmacokinetic profiles .
Preparation Methods
Formation of the Thieno[2,3-D]pyrimidine Core
The synthesis begins with the construction of the thieno[2,3-D]pyrimidine ring system, which is a fused heterocyclic scaffold combining thiophene and pyrimidine rings. This core is typically formed by cyclization reactions involving appropriately substituted aminothiophenes or pyrimidinones.
- Starting materials : 2-aminothiophene derivatives or pyrimidinones.
- Cyclization : Acylation of 2-aminothiophene with suitable acyl chlorides or anhydrides followed by intramolecular cyclization yields thienopyrimidinones.
- Halogenation : The pyrimidinone intermediate is converted to a 4-chloropyrimidine derivative using phosphoryl chloride or similar chlorinating agents, enabling further substitution at the 4-position.
Introduction of Alkyl Substituents (Ethyl and Methyl Groups)
The ethyl and methyl groups at positions 5 and 2,6 of the thieno[2,3-D]pyrimidine ring are introduced through selective alkylation reactions:
- Alkylation agents : Alkyl halides such as ethyl bromide or methyl iodide.
- Conditions : Controlled base-mediated alkylation to ensure regioselectivity and avoid over-alkylation.
- This step is often performed prior to or after ring cyclization depending on the synthetic route.
Formation of the Thioether Linkage
The key thioether bond connecting the thieno[2,3-D]pyrimidine core to the acetamide moiety is formed by nucleophilic substitution of the 4-chloropyrimidine intermediate with a thiol compound:
- Nucleophile : Thiol derivatives such as 2-aminothiophenol or substituted thiols.
- Reaction : The 4-chloropyrimidine undergoes substitution with the thiol under mild to moderate heating, often in polar aprotic solvents.
- Outcome : Formation of the 4-thioether substituted thieno[2,3-D]pyrimidine intermediate.
Acetamide Group Formation
The final step involves acylation to introduce the acetamide group on the thiol-linked side chain:
- Acylating agents : Acetic anhydride or acetyl chloride.
- Method : The thioether intermediate bearing an amino or thiol substituent is reacted with the acylating agent under controlled conditions to form the acetamide.
- Alternative coupling methods : Carbodiimide-mediated coupling (e.g., using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)), mixed anhydrides (from pivaloyl chloride or isobutyl chloroformate), or active esters (N-hydroxysuccinimide esters) can be employed to improve yields and selectivity.
Industrial and Scale-Up Considerations
For large-scale synthesis, the above steps are optimized for yield, purity, and cost-effectiveness:
- Use of continuous flow reactors to improve heat and mass transfer.
- High-throughput screening to optimize reaction conditions such as temperature, solvent, and catalyst.
- Catalysts or additives to enhance reaction rates and selectivity.
- Purification steps including recrystallization from solvents like N,N-dimethylformamide and ethanol to obtain high-purity product.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Key Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Cyclization to form thienopyrimidinone | 2-aminothiophene + acyl chloride, heat | Thienopyrimidinone | Core heterocycle formation |
| 2 | Halogenation | Phosphoryl chloride (POCl3) | 4-Chloropyrimidine | Enables substitution at 4-position |
| 3 | Alkylation | Alkyl halides (ethyl bromide, methyl iodide), base | Alkyl-substituted thienopyrimidine | Introduces ethyl and methyl groups |
| 4 | Thioether formation | Thiol compound, polar aprotic solvent, heat | 4-Thioether thienopyrimidine | Nucleophilic substitution |
| 5 | Acetamide formation | Acetic anhydride or acetyl chloride, or EDC coupling | Acetamide, N-(2-chlorophenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl)thio]- | Final functionalization |
| 6 | Purification | Recrystallization (DMF/ethanol) | Pure target compound | Ensures high purity for research use |
Research Findings and Reaction Analysis
- The substitution of the 4-chloropyrimidine with thiols is a well-established method to introduce sulfur-containing linkages, critical for biological activity.
- Carbodiimide coupling agents like EDC are preferred for amide bond formation due to mild conditions and high efficiency.
- Alkylation steps require careful control to avoid side reactions and ensure regioselectivity.
- The overall synthetic route is modular, allowing for variation in substituents to explore structure-activity relationships in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
